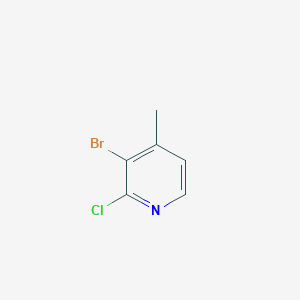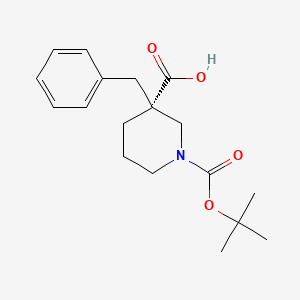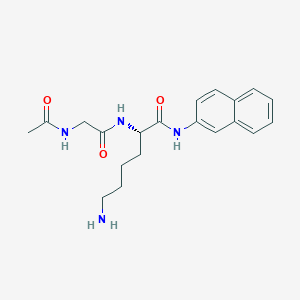
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one
Overview
Description
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a basic structure in naturally occurring compounds, such as nucleic acids (uracil, thymine, and cytosine), and is also used in medications .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one, often involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one is based on the pyrimidine core, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a pyridin-2-yl group and a methyl group attached to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives, including 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one, exhibit a wide range of chemical reactions due to the presence of multiple reactive sites. They can undergo reactions such as C–C bond cleavage, cyclization, and bromination .Scientific Research Applications
Anti-Fibrosis Activity
Compounds containing the pyrimidine moiety, such as 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one , have shown promising results in anti-fibrotic activity. These compounds have been synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives presenting better anti-fibrotic activities than known drugs like Pirfenidone . They effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Anticancer Potential
Pyrimidine derivatives are recognized for their diverse biological potential, including anticancer activity. They exert their effects through various mechanisms, one of which is inhibiting protein kinases—essential enzymes for controlling cell growth, differentiation, migration, and metabolism. The anticancer significance of pyrimidine derivatives, including 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one , comes from their selective inhibition of these protein kinases .
Antimicrobial Activity
The pyrimidine core is also associated with antimicrobial properties. Studies have designed and synthesized new series of pyrimidine derivatives and screened them for in vitro antimicrobial activity against Gram-negative bacteria. This suggests that 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one could be part of a new class of antimicrobial agents .
properties
IUPAC Name |
4-methyl-2-pyrimidin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-6-5-7(14)13-9(12-6)8-10-3-2-4-11-8/h2-5H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAZURKURZQLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



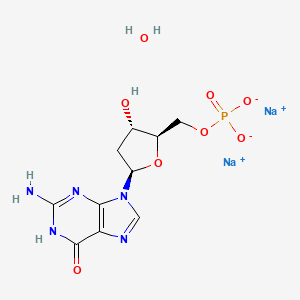
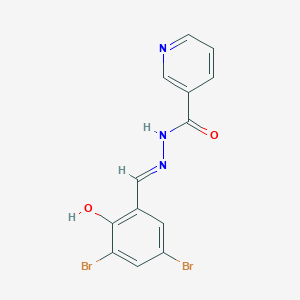
![2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B1436615.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)
![2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436617.png)
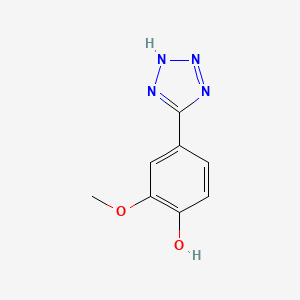
![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)
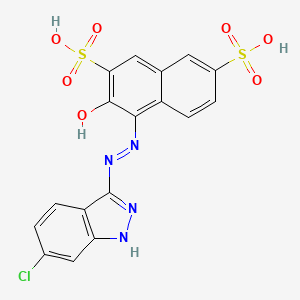
![3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436625.png)

